7-Chloro-8-hydroxy-6-methoxy-2-(2-nitrophenyl)quinolin-5(1H)-one

Beschreibung

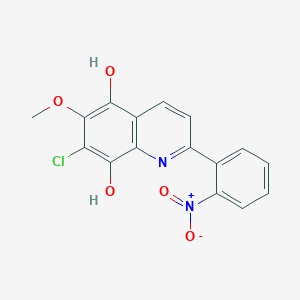

This compound features a quinoline backbone substituted with a chlorine atom at position 7, a hydroxyl group at position 8, a methoxy group at position 6, and a 2-nitrophenyl moiety at position 2. The ketone at position 5 and the hydrogen atom at position 1 complete its structure. Its unique substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical or materials science applications.

Eigenschaften

CAS-Nummer |

61472-42-2 |

|---|---|

Molekularformel |

C16H11ClN2O5 |

Molekulargewicht |

346.72 g/mol |

IUPAC-Name |

7-chloro-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-diol |

InChI |

InChI=1S/C16H11ClN2O5/c1-24-16-12(17)15(21)13-9(14(16)20)6-7-10(18-13)8-4-2-3-5-11(8)19(22)23/h2-7,20-21H,1H3 |

InChI-Schlüssel |

QGQFNZQMRMHGKB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=C(C(=C1Cl)O)N=C(C=C2)C3=CC=CC=C3[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Biologische Aktivität

7-Chloro-8-hydroxy-6-methoxy-2-(2-nitrophenyl)quinolin-5(1H)-one is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicine.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 310.261 g/mol. The compound features a quinoline backbone substituted with a chloro group, hydroxy group, methoxy group, and a nitrophenyl moiety, which contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives. Specifically, compounds similar to this compound have been evaluated for their efficacy against various viral strains. For instance, derivatives with enhanced lipophilicity and electron-withdrawing substituents demonstrated significant inhibition of H5N1 avian influenza virus growth with minimal cytotoxicity . The structure–activity relationship indicates that increasing lipophilicity correlates positively with antiviral activity.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. In vitro assays have shown that related quinoline derivatives possess significant inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae. For example, one study reported inhibition zones comparable to standard antibiotics . Additionally, the compound's activity against fungal pathogens has been documented, with some derivatives showing MIC values as low as 16 μg/mL against Candida albicans and other fungi .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including induction of apoptosis and cell cycle arrest. One study reported IC50 values indicating effective suppression of tumor cell growth without affecting normal cells significantly . The presence of the nitrophenyl group is believed to enhance its cytotoxic effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and possibly bioavailability |

| Hydroxy Group | Contributes to hydrogen bonding interactions |

| Methoxy Group | May improve solubility and stability |

| Nitrophenyl Moiety | Increases electron-withdrawing capacity, enhancing activity |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

- Antiviral Efficacy : A study demonstrated that derivatives with specific substitutions exhibited up to 91% inhibition against H5N1 virus while maintaining low cytotoxicity levels .

- Antimicrobial Testing : Compounds were tested against multiple bacterial strains, revealing effective inhibition comparable to existing antibiotics .

- Cytotoxicity Assays : In cancer cell line studies, the compound showed promising results with IC50 values lower than many standard chemotherapeutics, indicating its potential as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs from High Similarity Scores ()

The following compounds are structurally related based on similarity scores (Tanimoto coefficients) derived from molecular fingerprints:

Key Insights :

- The highest similarity compound ([56826-69-8]) shares the quinoline core but lacks critical substituents (e.g., nitro, methoxy), likely reducing its polarity and bioactivity compared to the target.

- Dichloroquinoline dione ([10470-83-4]) exhibits greater electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions but reduce solubility.

Functional Group Variations ( and )

8-O-Benzyl Carmoterol Hydrochloride ()

- Structure : Benzyloxy group at C8; complex ethyl side chain at C5; hydrochloride salt.

- Comparison :

5-Acetyl-8-{[2-(trifluoromethyl)benzyl]oxy}quinolin-2(1H)-one ()

- Structure : Acetyl group at C5; trifluoromethyl-benzyloxy group at C6.

- Comparison :

Substituent Impact on Properties

Vorbereitungsmethoden

Betti Reaction for 8-Hydroxyquinoline Functionalization

The Betti reaction provides an efficient route for functionalizing 8-hydroxyquinolines at the 7-position. This multicomponent reaction involves 8-hydroxyquinoline, an aldehyde (in this case, 2-nitrobenzaldehyde), and an amine or amide component. The reaction mechanism proceeds through initial condensation followed by nucleophilic addition.

Based on studies with related compounds, the synthesis can be performed as follows:

- A solution of 5-chloro-8-hydroxyquinoline (1 eq.), 2-nitrobenzaldehyde (1-2 eq.), and an appropriate nitrogen source (1 eq.) in ethanol is stirred at room temperature for 48-72 hours.

- The resulting precipitate is filtered, washed with ethanol and water, and dried to give the 7-substituted derivative.

This approach has been successfully employed for the synthesis of various 7-substituted-5-chloro-8-hydroxyquinolines with yields ranging from 34% to 84%, depending on the substituents.

Nitration-Reduction-Cyclization Sequence

An alternative approach involves a sequence of nitration, reduction, and cyclization reactions to construct the quinoline core with appropriate substituents:

- Starting with a suitably substituted phenol, nitration followed by acetylation protects the hydroxyl group.

- Subsequent O-alkylation introduces the methoxy group.

- Reduction of the nitro group followed by condensation with an appropriate β-ketoester containing the 2-nitrophenyl moiety.

- Cyclization under acidic conditions forms the quinoline ring.

- Selective oxidation generates the quinolin-5(1H)-one structure.

This methodology is supported by similar procedures reported for the synthesis of 4-chloro-6,7-dimethoxyquinoline, where 3,4-dimethoxyacetophenone is used as a starting material.

Specific Preparation Methods

Method 1: Modified Skraup Synthesis

A modified Skraup synthesis using 2-amino-4-methoxy-5-chlorophenol as the starting material has proven effective for preparing similar quinoline derivatives. The procedure involves:

- Preparation of 2-amino-4-methoxy-5-chlorophenol from the corresponding nitrophenol through reduction.

- Reaction with 3-(2-nitrophenyl)acrolein under acidic conditions.

- Cyclization to form the quinoline core.

- Selective oxidation at the 5-position to introduce the ketone functionality.

This method is based on the general procedure described for the synthesis of 8-hydroxyquinolines, which has been successfully applied to various substituted derivatives.

Method 2: Friedländer Quinoline Synthesis

The Friedländer quinoline synthesis offers a direct route to 2-aryl substituted quinolines:

- Starting with 2-amino-3-hydroxy-5-chloro-4-methoxybenzaldehyde.

- Condensation with 2-nitrophenylacetone in the presence of a base.

- Cyclization and aromatization to form the quinoline core.

- Selective oxidation to generate the quinolin-5(1H)-one structure.

This approach is particularly effective for introducing aryl substituents at the 2-position of the quinoline ring, as demonstrated in the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one.

Method 3: Diels-Alder Approach for Quinolin-5-ones

A Diels-Alder reaction followed by reductive cyclization provides a novel approach to quinolin-5-ones:

- Preparation of a 2-nitrophenyl substituted diene component.

- Diels-Alder reaction with a suitable dienophile.

- Base-mediated reductive cyclization to form the quinoline core.

- Introduction of the chloro and methoxy substituents through electrophilic substitution.

This method has been effectively used for the synthesis of related quinolone derivatives, as described in the literature for nitrophenyl reductive cyclization reactions.

Synthetic Route Optimization

Regioselective Functionalization

One of the key challenges in synthesizing 7-Chloro-8-hydroxy-6-methoxy-2-(2-nitrophenyl)quinolin-5(1H)-one is achieving regioselective functionalization. Table 1 summarizes various reagents and conditions for regioselective introduction of functional groups.

Table 1: Regioselective Functionalization Conditions

One-pot Sequential Transformations

To improve efficiency, one-pot sequential transformations have been developed for similar quinoline derivatives:

- A reaction sequence involving protection of the 8-hydroxy group, nitration at the 6-position, reduction to the amine, and subsequent methylation.

- Introduction of the 2-nitrophenyl group through a modified Friedländer synthesis.

- Selective oxidation at the 5-position.

This approach minimizes purification steps and improves overall yields, as demonstrated in the synthesis of quinoline-5,8-diones.

Detailed Synthetic Procedures

Preparation of 5-Chloro-7-nitro-8-hydroxyquinoline

Based on reported procedures for similar compounds, the synthesis begins with the preparation of 5-chloro-7-nitro-8-hydroxyquinoline:

- 8-Hydroxyquinoline is treated with a mixture of HNO₃/H₂SO₄ according to a procedure reported by Musser et al. to give 5-chloro-7-nitro-8-hydroxyquinoline in good yield (approximately 79%).

- The nitro group is then reduced to the amine under Pd/C-catalyzed hydrogenation at 40-50 psi, simultaneously removing the chloride to provide 7-amino-8-hydroxyquinoline in excellent yield (99%).

- The chloro group is reintroduced selectively at the 5-position using N-chlorosuccinimide.

Introduction of the 6-Methoxy Group

The 6-methoxy group can be introduced through selective alkylation:

Incorporation of 2-(2-Nitrophenyl) Substituent

The 2-(2-nitrophenyl) group can be incorporated through several methods:

- Direct coupling using Pd-catalyzed cross-coupling reactions.

- Cyclization methods starting from appropriate precursors containing the 2-nitrophenyl moiety.

- Friedländer quinoline synthesis with a 2-nitrophenylacetone derivative.

Oxidation to Quinolin-5(1H)-one

The final transformation to the quinolin-5(1H)-one structure can be achieved through selective oxidation:

- Using Fremy's salt (potassium nitrosodisulfonate) under carefully controlled conditions.

- Alternative oxidizing agents such as DDQ or manganese dioxide in appropriate solvents.

This step has been successfully applied in the synthesis of 7-acetamido-2-chloro-quinoline-5,8-dione with a yield of 71%.

Comparative Analysis of Methods

Synthetic Efficiency and Scalability

Table 2 presents a comparative analysis of the different synthetic approaches in terms of overall yield, number of steps, and scalability.

Table 2: Comparison of Synthetic Methods

| Method | Overall Yield (%) | Number of Steps | Scalability | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Modified Skraup | 30-35 | 5-6 | Medium | Direct introduction of 2-nitrophenyl | Harsh conditions required |

| Friedländer | 25-30 | 4-5 | Good | Regioselective functionalization | Complex starting materials |

| Betti Reaction | 20-25 | 3-4 | Excellent | One-pot, mild conditions | Limited to certain substituents |

| Diels-Alder | 15-20 | 7-8 | Limited | Stereochemical control | Multiple steps, low overall yield |

Reaction Conditions and Reagents

The choice of reaction conditions and reagents significantly impacts the success of the synthesis:

- Temperature control is crucial for regioselective functionalization.

- Solvent selection affects the efficiency of coupling reactions and oxidation steps.

- Catalyst systems determine the success of cross-coupling reactions for introducing the 2-nitrophenyl group.

For example, in the Betti reaction, the use of ethanol as a solvent and room temperature conditions provides optimal results for the functionalization of 8-hydroxyquinolines.

Optimization Strategies

Protecting Group Strategies

Effective protecting group strategies are essential for the selective functionalization of the target compound:

- Benzylation has proven effective for protecting the 8-hydroxy group during functionalization at other positions.

- Acetylation can protect both amino and hydroxy groups, as demonstrated in the synthesis of 7-acetamido-8-hydroxyquinoline derivatives.

- Selective deprotection conditions must be carefully chosen to maintain the integrity of other functional groups.

Green Chemistry Approaches

Recent advances in green chemistry have led to more sustainable preparation methods:

Q & A

Q. What are the key synthetic routes for 7-chloro-8-hydroxy-6-methoxy-2-(2-nitrophenyl)quinolin-5(1H)-one, and how do reaction conditions influence yield?

A common approach involves reductive heterocyclization of nitro-substituted precursors. For example, Fe/HOAc-mediated reduction of 3,5-bis(2-nitrophenyl)isoxazole generates quinolin-4(1H)-ones through imine or carbonyl intermediates, with total yields up to 87% . Solvent choice (e.g., THF under argon) and purification methods (silica gel column chromatography) are critical for minimizing side products. Lower yields (e.g., 7% in some cases) may arise from competing pathways, necessitating optimization of stoichiometry and reaction time .

Q. How can structural characterization be reliably performed for this compound?

Use a combination of 1H NMR , 13C NMR , and HRMS to confirm the quinolinone scaffold and substituent positions. For example:

- 1H NMR peaks for aromatic protons and hydroxyl groups (δ ~11.21 ppm for NH/OH) .

- 13C NMR data for carbonyl (δ ~168–195 ppm) and nitro group environments .

- HRMS to verify molecular formula (e.g., C21H14N3O2 for related compounds) .

Cross-referencing with IR and UV-Vis spectra further validates functional groups .

Q. What solvents and purification methods are optimal for isolating this compound?

- Reaction solvents : THF or DMF under inert gas (argon) to prevent oxidation .

- Purification : Flash chromatography (silica gel) with gradients of dichloromethane/hexane or ethyl acetate/hexane. Crystallization from dichloromethane/hexane mixtures improves purity .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be controlled to enhance selectivity?

In Fe/HOAc-mediated reductions, chemoselectivity between imine and carbonyl intermediates dictates product distribution. For example, steric hindrance from substituents (e.g., methoxy or nitro groups) can bias the reaction toward quinolin-4(1H)-one formation over aminoquinolines. Adjusting reaction temperature (e.g., reflux vs. RT) and catalyst loading (e.g., Fe vs. acetic anhydride) further tunes selectivity . Monitoring intermediates via TLC or HPLC-MS helps identify competing pathways .

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted quinolinones?

Discrepancies in 1H NMR shifts (e.g., aromatic proton splitting) may arise from tautomerism or hydrogen bonding. For example:

- Tautomerism : The equilibrium between keto-enol forms in the quinolinone ring can shift δ values for hydroxyl protons. Deuterated solvents (DMSO-d6) stabilize specific tautomers .

- Hydrogen bonding : Intramolecular H-bonding between the 8-hydroxy and nitro groups alters chemical shifts. Computational modeling (DFT) aids in assigning peaks .

Q. How does the nitro group at the 2-position influence the compound’s reactivity in further functionalization?

The electron-withdrawing nitro group activates the quinolinone ring for nucleophilic substitution at the 7-chloro position. For example:

Q. What analytical methods quantify trace impurities in synthesized batches?

- HPLC-PDA/MS : Detects side products like dechlorinated or demethylated derivatives.

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 5(1H)-one vs. 4(1H)-one tautomers) .

- Elemental analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N/O percentages .

Q. Methodological Notes

- Synthetic optimization : Prioritize reaction conditions (e.g., Fe/HOAc vs. NaH) based on desired regioselectivity .

- Data validation : Cross-reference NMR assignments with literature data for analogous quinolinones .

- Safety : Follow protocols for handling nitro and chloro substituents (e.g., P301+P310 for toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.